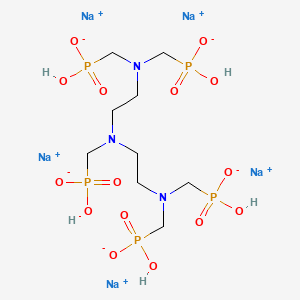

Pentasodium diethylenetriaminepentamethylenephosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentasodium diethylenetriaminepentamethylenephosphonate is a chemical compound widely used in various industrial applications due to its excellent chelating properties. It is a derivative of diethylenetriamine and contains five phosphonic acid groups, making it highly effective in binding metal ions. This compound is commonly used in water treatment, detergents, and as a scale inhibitor in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentasodium diethylenetriaminepentamethylenephosphonate is synthesized through a multi-step process involving the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction typically occurs under alkaline conditions, and the resulting product is then neutralized with sodium hydroxide to form the pentasodium salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is then purified through filtration and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pentasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including complexation, chelation, and hydrolysis. It is known for its strong ability to form stable complexes with metal ions, which makes it an effective chelating agent .

Common Reagents and Conditions

The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to alkaline conditions. The presence of phosphonic acid groups allows it to form stable chelates with these metal ions, preventing their precipitation and scaling in industrial systems .

Major Products Formed

The major products formed from the reactions of this compound are metal-chelate complexes. These complexes are highly stable and soluble in water, making them useful in various applications such as water treatment and detergents .

Scientific Research Applications

Pentasodium diethylenetriaminepentamethylenephosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pentasodium diethylenetriaminepentamethylenephosphonate involves the formation of stable chelate complexes with metal ions. The phosphonic acid groups in the compound bind to metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions. This chelation process is highly specific and efficient, making the compound an effective inhibitor of scale and corrosion in industrial systems .

Comparison with Similar Compounds

Pentasodium diethylenetriaminepentamethylenephosphonate is unique due to its high number of phosphonic acid groups, which provide strong chelating properties. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four carboxylic acid groups.

Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylic acid groups.

Aminotris(methylenephosphonic acid) (ATMP): A compound with three phosphonic acid groups, used in similar applications but with lower chelating efficiency compared to this compound.

This compound stands out due to its higher chelating efficiency and stability, making it more effective in preventing scale and corrosion in industrial systems .

Biological Activity

Pentasodium diethylenetriaminepentamethylenephosphonate (DTPMP) is a phosphonate compound with significant applications in various fields, including environmental science, medicine, and biochemistry. This article delves into its biological activity, focusing on its toxicity, potential therapeutic uses, and mechanisms of action.

Chemical Structure and Properties

DTPMP is a chelating agent characterized by its ability to bind metal ions. Its chemical formula is C9H28N3O15P5, and it has a molecular weight of approximately 573.20 g/mol. The compound exists primarily as a pentasodium salt in aqueous solutions, with a typical concentration around 25% (w/v) .

Biological Activity

1. Toxicity Studies:

- DTPMP has been evaluated for its toxicity in various studies. The pentasodium salt exhibited low oral toxicity with a lethal dose (LD50) greater than 7120 mg/kg in rats . Chronic exposure studies indicated no significant adverse effects at doses up to 500 mg/kg/day .

- In vitro tests have demonstrated that DTPMP does not induce chromosomal damage or mutagenicity, suggesting it lacks genotoxic potential .

2. Chelating Properties:

- DTPMP's chelation abilities make it useful in removing heavy metals from biological systems. It forms stable complexes with metal ions, which can aid in detoxifying environments contaminated with heavy metals .

3. Antimicrobial Activity:

- Recent studies have explored the antimicrobial properties of DTPMP against various pathogens. It has shown effectiveness in degrading pollutants such as diclofenac when used in catalytic systems, indicating potential applications in bioremediation .

The biological activity of DTPMP can be attributed to several mechanisms:

- Metal Ion Binding: DTPMP's ability to chelate metal ions can interfere with microbial growth by depriving pathogens of essential nutrients .

- Catalytic Degradation: In environmental applications, DTPMP enhances the degradation of organic pollutants through the generation of reactive species like hydroxyl radicals and sulfate radicals when used in conjunction with catalysts .

Case Studies

Case Study 1: Environmental Remediation

A study demonstrated the effectiveness of DTPMP as a catalyst for the degradation of diclofenac using peroxymonosulfate activation. The results indicated that hydroxyl radicals generated during the reaction were crucial for pollutant degradation, showcasing DTPMP's role in environmental cleanup efforts .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment conducted over two years, rats exposed to high doses of DTPMP showed no significant health issues, reinforcing its safety profile for potential therapeutic use .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C9H28N3O15P5 |

| Molecular Weight | 573.20 g/mol |

| Oral Toxicity (LD50) | >7120 mg/kg |

| NOAEL (chronic exposure) | >500 mg/kg/day |

| Genotoxicity | Negative |

| Chelation Efficiency | High |

Properties

CAS No. |

61792-09-4 |

|---|---|

Molecular Formula |

C9H23N3Na5O15P5 |

Molecular Weight |

683.11 g/mol |

IUPAC Name |

pentasodium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C9H28N3O15P5.5Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;/q;5*+1/p-5 |

InChI Key |

QRIAWZKHYOWOAR-UHFFFAOYSA-I |

Canonical SMILES |

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.